molecular formula C23H30FN5O2 B2807911 N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903306-79-6

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2807911
M. Wt: 427.524
InChI Key: VUZYPZIOSLLQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30FN5O2 and its molecular weight is 427.524. The purity is usually 95%.
BenchChem offers high-quality N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One notable application involves the development of neurokinin-1 (NK1) receptor antagonists. These compounds are investigated for their potential to treat conditions like emesis and depression. For example, an orally active, water-soluble NK1 receptor antagonist demonstrated high affinity and effectiveness in pre-clinical tests relevant to these conditions, highlighting its potential for both intravenous and oral clinical administration (Harrison et al., 2001).

Fluorescent Probes for Metal Ions and Amino Acids

Another significant application is the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions. This research is crucial for environmental monitoring and biological studies. Polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity toward Hg2+ and Cu2+ ions. These findings have implications for developing sensitive detection systems for these metals in various contexts (Guo et al., 2014).

Antimicrobial Agents

The synthesis and evaluation of thiazolidinone derivatives as antimicrobial agents represent another research avenue. Novel series of thiazolidinone compounds have shown promising activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial treatments (Patel et al., 2012).

Orexin Receptor Mechanisms in Compulsive Behavior

Research into the role of orexin receptors in compulsive food consumption and potentially binge eating disorders illustrates the application of similar compounds in neuroscience and pharmacology. Selective antagonism of orexin receptors has been shown to reduce compulsive food intake in animal models, offering insights into novel treatments for eating disorders (Piccoli et al., 2012).

Synthesis and Biological Evaluation

The chemical structure of the compound lends itself to modification and evaluation for various biological activities. For example, the synthesis and biological evaluation of certain derivatives as antimicrobial agents against specific bacterial strains highlight the compound's potential as a basis for developing new antimicrobial drugs (Deady et al., 2005).

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN5O2/c1-27(2)20-10-8-19(9-11-20)26-23(31)22(30)25-16-21(17-4-6-18(24)7-5-17)29-14-12-28(3)13-15-29/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZYPZIOSLLQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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